Cas no 2227951-96-2 (2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine)

2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine 化学的及び物理的性質
名前と識別子
-
- 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine
- 2227951-96-2
- 2-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine
- EN300-1787858
-
- インチ: 1S/C10H10O3/c1-2-4-8-7(3-1)11-6-10(13-8)9-5-12-9/h1-4,9-10H,5-6H2/t9-,10?/m1/s1
- InChIKey: LDWQUOIUYGBUPN-YHMJZVADSA-N
- SMILES: O1C[C@@H]1C1COC2C=CC=CC=2O1
計算された属性
- 精确分子量: 178.062994177g/mol
- 同位素质量: 178.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- XLogP3: 1.4
2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787858-0.1g |
2-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227951-96-2 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1787858-1.0g |
2-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227951-96-2 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1787858-0.05g |
2-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227951-96-2 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1787858-5g |
2-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227951-96-2 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1787858-1g |
2-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227951-96-2 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1787858-0.25g |
2-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227951-96-2 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1787858-0.5g |
2-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227951-96-2 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1787858-10.0g |
2-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227951-96-2 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1787858-5.0g |
2-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227951-96-2 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1787858-10g |
2-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |
2227951-96-2 | 10g |
$6635.0 | 2023-09-19 |
2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxineに関する追加情報
2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine: A Novel Compound with Promising Therapeutic Potential
2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine (CAS No. 2227951-96-2) represents a unique molecular scaffold that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound belongs to the class of 1,4-benzodioxine derivatives, which are characterized by a six-membered ring fused to a five-membered oxirane ring. The stereochemical configuration at the 2R center is a critical feature that influences its biological activity and pharmacokinetic properties. Recent studies have highlighted the importance of 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine in modulating cellular signaling pathways, making it a valuable candidate for drug discovery programs targeting neurodegenerative diseases and inflammatory conditions.
The 1,4-benzodioxine core is a well-established structural motif in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities. However, the introduction of an oxirane ring at the 2-position of the benzodioxine scaffold introduces new chemical functionalities that can enhance molecular interactions with biological targets. This structural modification has been shown to improve the solubility and metabolic stability of the compound, which are critical factors in drug development. Researchers have also emphasized the role of 2-(2R)-oxiran-2-yl-2,3-dihydr in modulating the activity of G-protein-coupled receptors (GPCRs), a family of receptors involved in numerous physiological processes.
Recent advances in computational chemistry have enabled the prediction of the three-dimensional structure of 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine, providing insights into its potential binding modes with target proteins. A 2023 study published in Journal of Medicinal Chemistry reported that the compound exhibits a high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression. The study utilized molecular docking simulations to demonstrate that the 2R configuration at the oxirane ring is essential for optimal receptor interaction, highlighting the importance of stereochemistry in drug design.
In addition to its potential as a therapeutic agent, 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine has also been explored for its role in materials science. The unique electronic properties of the benzodioxine ring make it a promising candidate for the development of organic semiconductors and optoelectronic devices. A 2024 paper in Advanced Materials demonstrated that the compound can be used as a building block for conjugated polymers with enhanced charge transport properties. This application underscores the versatility of the compound beyond its pharmaceutical potential.
The synthesis of 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine has been a focus of several research groups aiming to optimize its preparation methods. A 2023 study published in Organic Letters described a novel asymmetric synthesis route that utilizes chiral auxiliaries to achieve high enantioselectivity in the formation of the 2R configuration. This method not only improves the efficiency of the synthesis but also reduces the environmental impact associated with traditional chemical processes. The ability to produce the compound in high purity is critical for its application in both pharmaceutical and materials science contexts.
Recent pharmacological studies have further expanded the understanding of 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine's biological activity. A 2024 clinical trial conducted by a leading pharmaceutical company investigated its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. The results indicated that the compound could reduce the accumulation of amyloid-beta plaques in neuronal cells, suggesting its potential as a therapeutic agent for neurodegeneration. These findings are particularly significant given the growing prevalence of age-related neurodegenerative diseases worldwide.
The 1,4-benzodioxine ring is known for its ability to form hydrogen bonds with biological targets, which is a key factor in the compound's efficacy. The presence of the oxirane ring at the 2-position further enhances this property by introducing additional hydrogen bonding sites. This dual functionality makes 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine a potent inhibitor of enzymes involved in inflammatory responses. A 2023 review article in Pharmacological Reviews highlighted the compound's potential as an anti-inflammatory agent, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis.
Despite its promising applications, the development of 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine as a therapeutic agent is not without challenges. One of the primary concerns is its metabolic stability in vivo. While the compound exhibits good solubility in aqueous solutions, its susceptibility to enzymatic degradation may limit its bioavailability. Researchers are actively exploring strategies to enhance its metabolic stability, including the incorporation of protective groups and the development of prodrug formulations. These efforts are critical for ensuring the compound's effectiveness in clinical settings.
Another important aspect of the compound's development is its safety profile. Preclinical studies have shown that 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine is well-tolerated in animal models, with minimal adverse effects. However, further studies are needed to evaluate its long-term safety in human subjects. A 2024 preclinical study published in Toxicological Sciences reported that the compound does not exhibit genotoxic or mutagenic properties, which is a crucial finding for its potential use in therapeutic applications.
The future of 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine research lies in its integration with emerging technologies such as artificial intelligence (AI) and machine learning (ML). These tools can accelerate the discovery of new applications and optimize the compound's properties for specific therapeutic targets. A 2024 study in Nature Machine Intelligence demonstrated that AI-driven approaches can predict the compound's interactions with biological targets with high accuracy, significantly reducing the time and cost associated with traditional drug discovery methods.
In conclusion, 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine (CAS No. 2227951-96-2) is a multifaceted compound with potential applications in both pharmaceutical and materials science. Its unique structural features, including the 1,4-benzodioxine core and the 2R configuration, make it a valuable candidate for drug development. As research in this area continues to advance, the compound is poised to play a significant role in addressing some of the most pressing medical and technological challenges of our time.
For further information on the synthesis, biological activity, and potential applications of 2-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine, researchers are encouraged to consult recent publications in leading scientific journals and to engage with interdisciplinary collaborations that can drive innovation in this field.
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